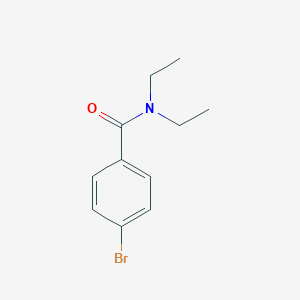

4-bromo-N,N-diethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUPVXSXLZOQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403723 | |

| Record name | 4-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5892-99-9 | |

| Record name | 4-bromo-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5892-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-bromo-N,N-diethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,N-diethylbenzamide is a halogenated aromatic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring coupled to a diethylamide moiety, offers multiple avenues for chemical modification, making it an attractive scaffold for the development of novel compounds with potential therapeutic applications. The bromine atom can participate in various cross-coupling reactions, while the diethylamide group influences the compound's solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, physical properties, and safety information, to support its use in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5892-99-9 | [1] |

| Appearance | Brown solid | |

| Melting Point | 61-66 °C | [2] |

| Boiling Point | 347.4 °C at 760 mmHg (Predicted) | |

| Density | 1.32 g/cm³ (Predicted) | |

| Solubility | Soluble in Dichloromethane (DCM) and Ethyl Acetate | [2] |

| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)Br | [1] |

| InChI | InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of diethylamine with 4-bromobenzoyl chloride. This is a standard and efficient method for the formation of N,N-disubstituted benzamides. The required 4-bromobenzoyl chloride can be prepared from the corresponding 4-bromobenzoic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 4-bromobenzoyl chloride

This protocol is adapted from a similar procedure for the synthesis of N-substituted benzamides[3].

Materials:

-

4-bromobenzoyl chloride

-

Diethylamine

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base and Amine: To the stirred solution, add triethylamine or pyridine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of diethylamine (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the predicted and expected spectroscopic data based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl groups of the diethylamide moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | Doublet | 2H | Aromatic protons ortho to the bromine |

| ~ 7.25 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |

| ~ 3.40 | Quartet | 4H | Methylene protons (-CH₂-) of the ethyl groups |

| ~ 1.15 | Triplet | 6H | Methyl protons (-CH₃) of the ethyl groups |

Note: The chemical shifts of the aromatic protons may appear as a complex multiplet due to second-order effects. The methylene protons of the diethylamino group may show broad signals at room temperature due to restricted rotation around the amide C-N bond.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Carbonyl carbon (C=O) |

| ~ 138 | Aromatic quaternary carbon attached to the carbonyl group |

| ~ 131 | Aromatic carbons ortho to the bromine |

| ~ 128 | Aromatic carbons ortho to the carbonyl group |

| ~ 125 | Aromatic quaternary carbon attached to the bromine |

| ~ 43 | Methylene carbons (-CH₂-) of the ethyl groups |

| ~ 13 | Methyl carbons (-CH₃) of the ethyl groups |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080-3050 | Medium | Aromatic C-H stretch |

| ~ 2975-2930 | Medium | Aliphatic C-H stretch (from ethyl groups) |

| ~ 1630-1650 | Strong | C=O (amide I band) stretch |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretching |

| ~ 1280 | Strong | C-N stretch |

| ~ 1070 | Strong | C-Br stretch |

Mass Spectrometry (MS)

In the mass spectrum, this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks at m/z 255 and 257, corresponding to the [C₁₁H₁₄⁷⁹BrNO]⁺ and [C₁₁H₁₄⁸¹BrNO]⁺ ions.

-

Loss of an ethyl group (-CH₂CH₃): A fragment at m/z 226 and 228.

-

Formation of the 4-bromobenzoyl cation: A prominent peak at m/z 183 and 185, resulting from the cleavage of the amide bond.

-

Loss of the bromine atom: A fragment corresponding to [M-Br]⁺ at m/z 176.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a versatile intermediate in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors. For example, some benzamides are known inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them potential anticancer agents[4].

The 4-bromo substituent on the phenyl ring serves as a convenient handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the synthesis of a library of compounds for screening against various biological targets. A study on the metabolites of a related benzamide derivative, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, highlights the investigation of such compounds for their biological effects, in that case as lipoprotein lipase activators[5].

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][6].

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its well-defined chemical and physical properties, along with straightforward synthetic routes, make it an accessible starting material for the generation of diverse molecular architectures. The spectroscopic data, both predicted and expected, provide a solid foundation for its characterization. As with any chemical, proper safety precautions must be observed during its handling and use. This technical guide serves as a comprehensive resource to facilitate the effective and safe utilization of this compound in research and development endeavors.

References

-

Arslan, H., Külcü, N., & Flörke, U. (2003). 4-Bromo-N-(diethylcarbamothioyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1242–o1243. [Link]

-

Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). (1995). Chemical & Pharmaceutical Bulletin, 43(9), 1537-1541. [Link]

- MSDS of 4-Bromo-N,N-diethylbenzenesulfonamide. (n.d.). Santa Cruz Biotechnology.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Contents. (n.d.). The Royal Society of Chemistry.

-

Synthesis of 4-bromo-N-tert-butyl-benzamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

4-Bromo-N-(diethylcarbamothioyl)benzamide. (2003). Acta Crystallographica Section E: Structure Reports Online, 59(10), o1242-o1243. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Potential Biological Activity of 4-Chlorobenzamide Derivatives: A Technical Guide. (n.d.). BenchChem.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Synthesis of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

- SAFETY DATA SHEET. (2024, January 23). Fisher Scientific.

- High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. (n.d.). BenchChem.

- SAFETY DATA SHEET. (2024, January 23). Fisher Scientific.

- The Main Fragmentation Reactions of Organic Compounds. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press.

-

common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). Molecules, 29(18), 4386. [Link]

-

PubChem. (n.d.). 4-Bromobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. (n.d.). BenchChem.

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

- 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams.

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2021). Molecules, 26(16), 4993. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm. (n.d.).

-

PubChem. (n.d.). 4-Bromo-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1296. [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

- Boiling Point Calcul

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(11), 4501-4531. [Link]

Sources

- 1. This compound | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5892-99-9 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

physical properties of 4-bromo-N,N-diethylbenzamide

An In-depth Technical Guide to the Physical Properties of 4-bromo-N,N-diethylbenzamide

Introduction

This compound is a substituted aromatic amide that serves as a valuable intermediate and building block in organic synthesis. Its utility is primarily derived from the presence of three key functional components: the diethylamide group, the aromatic phenyl ring, and the bromine atom at the para-position. The bromine atom, in particular, acts as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring proper handling, characterization, and application in synthetic protocols.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, supported by detailed experimental protocols for their validation. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Chemical and Molecular Identity

Accurate identification is the foundation of any chemical study. This compound is uniquely identified by a combination of its structural formula, systematic name, and registry numbers.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5892-99-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][3] |

| Molecular Weight | 256.14 g/mol | [1] |

| Canonical SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)Br | [1] |

| InChIKey | LDUPVXSXLZOQAF-UHFFFAOYSA-N | [1] |

| Synonyms | N,N-Diethyl-4-bromobenzamide, p-bromo-N,N-diethylbenzamide | [1] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, purification procedures, and formulation strategies.

Table 2: Summary of Physicochemical Properties

| Property | Value | Experimental Context | Source |

| Appearance | Brown solid | At room temperature | [2] |

| Melting Point | 61-66 °C | Standard atmospheric pressure | [2] |

| Solubility | Soluble | In Dichloromethane (DCM), Ethyl Acetate | [2] |

| Topological Polar Surface Area | 20.3 Ų | Computed | [1][3] |

Spectroscopic Characterization Profile

Spectroscopy is the cornerstone of structural elucidation and purity confirmation in modern chemistry. The following sections detail the expected spectroscopic signature of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues about its structure.

-

Expected Molecular Ion: For this compound (C₁₁H₁₄BrNO), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values corresponding to the molecular weight.

-

Key Fragmentation: GC-MS data indicates major fragments at m/z values of 256 ([M]⁺), 185, and 183.[1] The fragments at m/z 183 and 185 correspond to the 4-bromobenzoyl cation [BrC₆H₄CO]⁺, showing the characteristic bromine isotope pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[4]

-

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹. This is a highly characteristic peak for the amide I band.

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.

-

C-N Stretch: A medium absorption band for the tertiary amide C-N bond is expected around 1200-1300 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the diethyl groups will be observed in the 2850-2970 cm⁻¹ range.[5]

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-600 cm⁻¹, can be attributed to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While specific spectral data is available through databases like SpectraBase, the expected chemical shifts and splitting patterns can be predicted based on the structure.[1]

-

¹H NMR:

-

Aromatic Protons: The para-substituted benzene ring will show a classic AA'BB' system, appearing as two sets of doublets in the aromatic region (~7.2-7.6 ppm).

-

Ethyl Protons (-CH₂-): The two methylene groups on the nitrogen are diastereotopic due to restricted rotation around the amide C-N bond at lower temperatures, but will likely appear as a quartet around 3.2-3.5 ppm at room temperature, split by the adjacent methyl protons.

-

Ethyl Protons (-CH₃): The two methyl groups will appear as a triplet around 1.1-1.3 ppm, split by the adjacent methylene protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield, typically in the range of 168-172 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the bromine (C-Br) will be shifted to ~120-125 ppm, while the other carbons will appear in the typical aromatic range of 127-140 ppm.

-

Aliphatic Carbons: The methylene carbons (-CH₂) are expected around 40-45 ppm, and the methyl carbons (-CH₃) will be the most upfield, around 12-15 ppm.

-

Experimental Verification Protocols

To ensure scientific integrity, physical properties must be verified through standardized, reproducible experimental protocols. The following methodologies provide a framework for the characterization of this compound.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

Caption: A logical workflow for the characterization of this compound.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the precise melting point and assess thermal purity.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C). This step is critical for ensuring temperature accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen atmosphere (flow rate 50 mL/min) from 25 °C to 100 °C at a controlled rate of 10 °C/min. The inert atmosphere prevents oxidative degradation.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion. A sharp, single peak is indicative of high purity.

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any potential impurities.

-

Methodology:

-

System: A standard reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is used.

-

Mobile Phase: A gradient elution is often most effective. For example:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

-

Analysis: Inject 10 µL of the sample solution. Monitor the elution profile at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

-

Data Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Structural vs. Spectroscopic Signal Relationship

The following diagram illustrates the direct relationship between the distinct chemical environments within the molecule and their corresponding spectroscopic signals.

Caption: Correlation of molecular fragments with their expected spectroscopic signals.

Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of this compound. The provided data, summarized in comprehensive tables and supported by robust experimental protocols, offers a solid foundation for researchers in the fields of organic synthesis and drug discovery. Adherence to these characterization methodologies will ensure the quality and reliability of the material, facilitating its successful application in the development of novel chemical entities.

References

-

PubChem (National Center for Biotechnology Information). This compound. [Link]

-

PubChem (National Center for Biotechnology Information). 4-bromo-N,N-dimethylbenzamide. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

Illinois State University Department of Chemistry. Infrared Spectroscopy. [Link]

Sources

A Comprehensive Technical Guide to 4-bromo-N,N-diethylbenzamide: Synthesis, Characterization, and Applications

Introduction

Overview of Benzamides in Chemical Science

The benzamide functional group is a cornerstone in medicinal chemistry and materials science. Its unique combination of rigidity, hydrogen bonding capability, and metabolic stability makes it a privileged scaffold in drug design. In materials science, the amide linkage provides structural order and intermolecular interactions crucial for the development of functional polymers and organic materials. This guide focuses on a specific, highly versatile derivative: 4-bromo-N,N-diethylbenzamide.

This compound: A Versatile Synthetic Intermediate

This compound is a disubstituted aromatic compound featuring a diethylamide group and a bromine atom at the para position of the benzene ring. The true value of this molecule for researchers and drug development professionals lies in its dual functionality. The N,N-diethylbenzamide core can serve as a pharmacophore or a directing group in metalation reactions, while the bromine atom acts as a versatile synthetic handle. This "handle" is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic construction of complex molecular architectures.[1]

Scope of the Technical Guide

This document provides an in-depth technical overview of this compound. It is designed for researchers, chemists, and drug development professionals, offering a senior scientist's perspective on its properties, synthesis, and applications. We will explore not just the "what" but the "why" behind experimental choices, focusing on robust, validated protocols and the chemical principles that underpin them.

Physicochemical and Spectroscopic Properties

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for reproducibility and safety.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 5892-99-9 | [2][3] |

| Molecular Formula | C₁₁H₁₄BrNO | [2][3][4] |

| Synonyms | N,N-Diethyl-4-bromobenzamide, p-bromo-N,N-diethylbenzamide | [2] |

Physicochemical Data

The following table summarizes key computed physicochemical properties that influence the compound's behavior in experimental settings, such as solubility, permeability, and reaction kinetics.

| Property | Value | Significance |

| Molecular Weight | 256.14 g/mol | Essential for stoichiometric calculations in synthesis.[2][3] |

| Topological Polar Surface Area | 20.3 Ų | Influences solubility and cell membrane permeability.[2][4] |

| Complexity | 184 | A measure of the intricacy of the molecular structure.[4] |

| Rotatable Bond Count | 3 | Relates to the conformational flexibility of the molecule.[4] |

Spectroscopic Profile

While a complete, peer-reviewed, and published set of spectra for this specific molecule is not consolidated in a single source, we can predict its spectroscopic signature with high confidence based on established principles and data from analogous structures.[5] This predicted data is crucial for in-process reaction monitoring and final product confirmation.

2.3.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be distinct. The aromatic region should show two doublets characteristic of a 1,4-disubstituted benzene ring, integrating to 2H each. The ethyl groups will present as a quartet (integrating to 4H) and a triplet (integrating to 6H), though the magnetic environment may cause some complexity in their appearance.

-

¹³C NMR: The carbon spectrum will show four distinct aromatic signals (two quaternary, two CH) and two signals for the ethyl groups. The carbonyl carbon (C=O) will appear significantly downfield, typically in the 168-172 ppm range.

2.3.2 Infrared (IR) Spectroscopy

The IR spectrum provides a rapid method for confirming the presence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected between 1630-1660 cm⁻¹, characteristic of a tertiary amide carbonyl.

-

C-N Stretch: Will appear in the 1200-1350 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption will be present in the fingerprint region, typically around 500-650 cm⁻¹.

2.3.3 Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will be instrumental for confirming the molecular weight.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 255 and 257, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments: A prominent fragment should appear at m/z 183/185, resulting from the loss of the diethylamino group (•N(Et)₂). Another significant fragment would be the benzoyl cation at m/z 100 resulting from the cleavage of the amide bond.

Synthesis Methodologies

The synthesis of this compound can be approached via several reliable methods. The choice of method often depends on the starting material availability, scale, and laboratory equipment. We will detail the two most common and robust pathways.

Method 1: The Acyl Chloride Pathway

This is arguably the most direct and frequently used method, relying on the high reactivity of an acyl chloride with a secondary amine. The reaction is typically fast and high-yielding.

3.1.1 Causality and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. Diethylamine, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride leaving group. A base, such as triethylamine or pyridine, is included to scavenge the HCl byproduct, preventing the protonation and deactivation of the diethylamine nucleophile.[6]

3.1.2 Detailed Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-bromobenzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Amine Addition: In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction: Add the amine solution dropwise to the stirred acyl chloride solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Warm-up & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified.

3.1.3 Workflow Diagram: Acyl Chloride Pathway

Caption: Workflow for synthesis via the acyl chloride pathway.

Method 2: The Amide Coupling Pathway

This method is preferred when starting from the carboxylic acid, 4-bromobenzoic acid. It avoids the need to prepare the often moisture-sensitive acyl chloride.

3.2.1 Causality and Role of Coupling Agents

Standard amide bond formation from a carboxylic acid and an amine is thermodynamically unfavorable. Coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide), are used to convert the carboxylic acid's hydroxyl group into a better leaving group.[1] HATU, for example, forms a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the amine and neutralize acids formed during the reaction.[1]

3.2.2 Detailed Experimental Protocol

-

Setup: In a dry round-bottom flask under nitrogen, dissolve 4-bromobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

-

Base and Amine Addition: To the stirred solution, add DIPEA (2.5 eq) followed by diethylamine (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature for 6-18 hours.

-

Monitoring: Monitor the disappearance of the starting carboxylic acid using TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude material is then purified, typically via silica gel column chromatography.

3.2.3 Workflow Diagram: Amide Coupling Pathway

Caption: Workflow for synthesis via the amide coupling pathway.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in advanced synthesis is as a substrate for cross-coupling reactions. The carbon-bromine bond provides a reliable site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Application in Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful tool for forming C-C bonds by coupling an organoboron species with an organohalide.

4.1.1 Mechanistic Overview

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

-

Transmetalation: A boronic acid (or ester), activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new biaryl product.

4.1.2 Pathway Diagram: Suzuki-Miyaura Coupling

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling.

Safety and Handling

Professional laboratory practice demands a thorough understanding of the hazards associated with any chemical.

GHS Hazard Classification

This compound should be handled with appropriate care, as indicated by its GHS classification.[2]

| Pictogram | GHS Code | Hazard Statement |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| H335 | May cause respiratory irritation.[2] |

Recommended Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a standard laboratory coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its straightforward synthesis, combined with the strategic placement of a reactive bromine handle, makes it a valuable building block for constructing complex molecules in pharmaceutical and materials research. This guide has provided the core technical knowledge needed to synthesize, characterize, and safely handle this compound, grounding experimental protocols in the fundamental principles of organic chemistry. As the demand for novel molecular architectures grows, the utility of such versatile intermediates will only increase.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

PubChem. 4-bromo-N,N-dimethylbenzamide . National Center for Biotechnology Information. [Link]

-

Sammis, G. M., & Danishefsky, S. J. (2005). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction . Journal of the American Chemical Society, 127(24), 8616–8617. [Link]

-

PrepChem. Synthesis of N,N-Diethylbenzamide . PrepChem.com. [Link]

-

Ansari, M. A., et al. (2005). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors . Indian Journal of Medical Research, 122(3), 241–246. [Link]

Sources

Solubility Profile of 4-bromo-N,N-diethylbenzamide: A Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-bromo-N,N-diethylbenzamide, a compound of interest in synthetic organic chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive, generalized experimental protocol for determining its solubility in a range of common organic solvents. The guide includes a structured template for data presentation and a visual workflow to aid researchers in generating and organizing crucial solubility information. This information is vital for applications such as reaction optimization, purification, and formulation development.[1]

Introduction: The Critical Role of Solubility

This compound is a halogenated aromatic amide whose utility in medicinal chemistry and materials science is contingent on its fundamental physicochemical properties. Among these, solubility is paramount. The ability to dissolve a compound in a specific solvent dictates the feasibility of a chemical reaction, the efficiency of purification techniques like crystallization and chromatography, and the viability of formulation strategies for drug delivery.[2]

A thorough understanding of a compound's solubility profile allows scientists to:

-

Select appropriate reaction media: Ensuring reactants exist in a single phase is crucial for optimal reaction kinetics.

-

Develop robust purification protocols: Differences in solubility are the basis for separation, whether by selective precipitation, crystallization, or chromatographic elution.

-

Design effective analytical methods: Techniques such as HPLC and NMR spectroscopy require the analyte to be fully dissolved for accurate quantification and characterization.

-

Create stable formulations: In drug development, solubility in various excipients and solvent systems is a key determinant of a drug's bioavailability and shelf-life.

This guide provides the theoretical framework and practical, step-by-step protocols necessary for researchers to experimentally determine the solubility of this compound in a scientifically rigorous and reproducible manner.

Physicochemical Characteristics of this compound

Before proceeding to experimental determination, it is essential to understand the inherent properties of the molecule, as these will govern its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrNO | PubChem[3] |

| Molecular Weight | 256.14 g/mol | PubChem[3] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| Topological Polar Surface Area | 20.3 Ų | Guidechem[4] |

| Rotatable Bond Count | 3 | Guidechem[4] |

| CAS Number | 5892-99-9 | PubChem[3] |

The structure of this compound features a moderately polar tertiary amide group, a non-polar aromatic ring, and two ethyl substituents. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent, with favorable interactions expected in solvents of intermediate polarity. The principle of "like dissolves like" provides a foundational basis for predicting these interactions.[2]

Experimental Determination of Solubility

Where published data is absent, a systematic experimental approach is required. This section outlines both a qualitative classification and a quantitative measurement protocol.

Safety Precautions

Prior to handling, consult the Safety Data Sheet (SDS). This compound is classified with the following hazards:

Mandatory precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust and direct contact with skin and eyes.[5]

Qualitative Solubility Classification

This initial screening provides rapid insight into the compound's acidic, basic, and neutral characteristics, guiding the selection of solvents for quantitative analysis. The procedure involves testing the solubility of a small amount of the compound in a sequence of solvents.[6][7]

-

Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the test solvent (see workflow diagram below) in three portions of 0.25 mL.

-

Observation: After each addition, shake the tube vigorously for 30-60 seconds.[2][6] Observe if the solid dissolves completely.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Insoluble: Any portion of the solid remains undissolved.

-

-

Progression: Follow the flowchart in Figure 1 to classify the compound. Based on its tertiary amide structure, this compound is expected to be a neutral compound (Class N).

Figure 1: Workflow for qualitative solubility classification.[6]

Quantitative Solubility Determination: The Equilibrium Method

The isothermal equilibrium shake-flask method is the gold standard for determining the solubility of a solid in a liquid.[8] The method involves creating a saturated solution at a constant temperature, allowing it to reach equilibrium, and then measuring the concentration of the solute in the supernatant.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a selected high-purity organic solvent.

-

"Excess" means that undissolved solid must be clearly visible to ensure saturation.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or rotator. A standard temperature for comparison is 25 °C (298.15 K).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. This can take between 24 and 72 hours.[1][8] A preliminary time-course study is recommended to determine the minimum time to equilibrium.

-

-

Sample Isolation:

-

Once equilibrium is reached, stop agitation and allow the vials to stand undisturbed in the constant-temperature bath for at least 4-6 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any undissolved solid.

-

-

Quantification:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Gravimetric Analysis: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point. Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the dissolved solute.

-

Chromatographic Analysis (Alternative): Dilute the supernatant with a suitable solvent and quantify the concentration using a pre-calibrated HPLC-UV or a similar analytical technique.

-

-

Calculation:

-

Calculate the solubility using the following formula for gravimetric analysis:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))

-

-

Convert units as needed (e.g., to mg/mL or mol/L).

-

Figure 2: Step-by-step workflow for quantitative solubility determination.

Data Presentation

Systematic recording of experimental data is crucial. The following table templates are provided for researchers to populate with their findings.

Table 2: Qualitative Solubility of this compound

| Solvent | Observation (Soluble/Insoluble) | Classification |

|---|---|---|

| Water | ||

| 5% NaOH | ||

| 5% HCl | ||

| Conc. H₂SO₄ |

| Diethyl Ether | | |

Table 3: Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

|---|---|---|---|

| Non-Polar | |||

| Hexane | |||

| Toluene | |||

| Polar Aprotic | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Tetrahydrofuran (THF) | |||

| Ethyl Acetate | |||

| Polar Protic | |||

| Methanol |

| Ethanol | | | |

Note: The choice of solvents in Table 3 provides a representative screen across different polarity classes.

Conclusion

References

- Determination of Solubility Class [Online].

-

Procedure For Determining Solubility of Organic Compounds . Scribd [Online]. Available at: [Link]

-

This compound . PubChem, National Institutes of Health [Online]. Available at: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. [Online].

-

How can you determine the solubility of organic compounds? . Quora [Online]. Available at: [Link]

-

Solubility of Organic Compounds . Chemistry LibreTexts [Online], 2023. Available at: [Link]

-

4-bromo-N,N-dimethylbenzamide . PubChem, National Institutes of Health [Online]. Available at: [Link]

-

4-Bromo-N-methylbenzamide . PubChem, National Institutes of Health [Online]. Available at: [Link]

- SAFETY DATA SHEET for 4-Bromo-N,N-dimethylaniline. [Online].

-

A new method for synthesis of N,N-diethyl-m-methylbenzamide . SciELO [Online]. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. This compound | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

Navigating the Synthesis and Handling of 4-bromo-N,N-diethylbenzamide: An In-depth Technical Safety Guide

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. 4-bromo-N,N-diethylbenzamide, a halogenated aromatic amide, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its safe and effective use hinges on a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety data for this compound, offering field-proven insights and detailed experimental procedures to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

This compound (CAS No. 5892-99-9) is a substituted benzamide with the molecular formula C₁₁H₁₄BrNO.[1][2] Its structure, featuring a brominated aromatic ring and a diethylamido group, dictates both its reactivity and its toxicological properties.

A critical first step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

These classifications are communicated through the following GHS pictogram and signal word:

| Pictogram | Signal Word |

| Warning |

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A comprehensive list of precautionary statements can be found in the compound's Safety Data Sheet (SDS) and should be reviewed before any handling.[1]

Toxicological Assessment: A Data-Informed Approach

Insights from N,N-diethylbenzamide (DEB)

DEB, the non-brominated parent compound, has been studied more extensively, particularly in the context of its use as an insect repellent.

-

Inhalation Toxicity: A comparative study on the inhalation toxicity of several insect repellents in mice reported an acute 4-hour LC50 for DEB of >2.5 g/m³.[3][4] However, the study also noted that exposure to DEB aerosol at concentrations of 277 mg/m³ and above caused irreversible depression in respiratory frequency, an effect not observed with other repellents like DEET.[3][5] This finding underscores the critical importance of avoiding inhalation of this compound, as the addition of a halogen atom could potentially exacerbate this effect.

-

Oral and Dermal Toxicity: The safety data sheet for N,N-diethylbenzamide indicates an oral LD50 in rats of 2 g/kg, classifying it as harmful if swallowed.[6][7] It is also categorized as harmful in contact with skin.[6][7] Given these findings, it is prudent to assume a similar or potentially higher level of toxicity for the 4-bromo derivative.

The following table summarizes the available acute toxicity data for N,N-diethylbenzamide:

| Route of Exposure | Species | Toxicity Value | Classification | Reference |

| Oral | Rat | LD50 = 2 g/kg | Harmful if swallowed | [6] |

| Dermal | - | - | Harmful in contact with skin | [6][7] |

| Inhalation (4-hour) | Mouse | LC50 > 2.5 g/m³ | May cause respiratory irritation | [3] |

The Influence of the Bromo- Substituent

The presence of a bromine atom on the aromatic ring can influence the toxicokinetics and toxicodynamics of the molecule. Halogenated aromatic compounds as a class are known for their potential to cause a range of adverse health effects, including skin and eye irritation, and in some cases, more severe systemic effects.[8][9] The bromine atom can affect the compound's lipophilicity, which may alter its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is crucial for safe handling, storage, and experimental design. While specific reactivity data for this compound is sparse, insights can be drawn from the known chemistry of benzamides and halogenated aromatic compounds.

-

Hydrolysis: Like other amides, this compound can undergo hydrolysis under both acidic and basic conditions to yield 4-bromobenzoic acid and diethylamine.[10] This reaction is typically slow at neutral pH but can be accelerated by strong acids or bases and elevated temperatures.

-

Oxidation: The diethylamino group can be susceptible to oxidation. For instance, the Shono oxidation of N,N-diethylbenzamide is a known electrochemical reaction.[11][12] Therefore, contact with strong oxidizing agents should be avoided.[6]

-

Reactivity with Organometallic Reagents: The tertiary amide group can direct ortho-lithiation when treated with strong organolithium bases.[13] This reactivity should be considered when planning synthetic routes involving this compound.

-

Incompatible Materials: Based on the general reactivity of similar compounds, the following should be considered incompatible with this compound:

Risk Assessment and Mitigation: A Proactive Framework

Given the known hazards and the gaps in toxicological data, a thorough risk assessment is mandatory before any experiment involving this compound. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for this compound.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is the cornerstone of laboratory safety. The following protocols are designed to minimize exposure and mitigate the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

| Body Part | Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[15] |

| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[15] |

| Respiratory | Use in a chemical fume hood | To prevent inhalation of dust or aerosols which may cause respiratory irritation.[15] |

Experimental Protocol: Weighing and Dispensing

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is de-cluttered.

-

Gather all necessary equipment (spatula, weigh boat, container for the compound).

-

Don the appropriate PPE as outlined in section 5.1.

-

-

Handling:

-

Conduct all manipulations of the solid compound within the fume hood.

-

Carefully transfer the required amount of this compound from the stock container to a weigh boat.

-

Minimize the creation of dust.

-

Promptly and securely close the stock container after dispensing.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe (e.g., ethanol or acetone).

-

Dispose of the wipe and any contaminated disposable materials as hazardous waste.

-

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.

Spill Response

The appropriate response to a spill depends on its size and location. The following flowchart provides a decision-making framework.

Caption: Decision-making flowchart for a this compound spill.

Spill Cleanup Protocol (for small, contained spills):

-

Alert and Isolate: Alert personnel in the immediate area and restrict access.

-

PPE: Don appropriate PPE, including respiratory protection if there is a risk of airborne dust.

-

Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Ventilation: Ensure the area is well-ventilated during and after the cleanup.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[14] If respiratory symptoms develop, seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to long-term safety and environmental protection.

-

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep it away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with institutional, local, state, and federal regulations.[15] Halogenated organic waste should be segregated from non-halogenated waste streams.[15]

Conclusion

This compound is a valuable compound for research and development, but its safe use demands a comprehensive understanding of its potential hazards and a commitment to rigorous safety protocols. By adopting a proactive risk-assessment-based approach, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel chemical entities.

References

-

Deb, U., et al. (2010). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. PubMed. [Link]

-

Homework.Study.com. (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?[Link]

-

PubChem. (n.d.). 4-bromo-N,N-dimethylbenzamide. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Truemeds. (n.d.). N N Diethylbenzamide: View Uses, Side Effects and Medicines. [Link]

-

Journal of Medical Entomology. (2012). Acute Toxicity Studies of Safer and More Effective Analogues of N,N-Diethyl-2-Phenylacetamide. [Link]

-

Minnesota Department of Health. (2013). Toxicological Summary for N, N-Diethyl-3-methylbenzamide (DEET). [Link]

-

ResearchGate. (2025). Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice | Request PDF. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. [Link]

-

Kindle Magazine. (2014). The Sweet Smell of N,N-Diethylbenzamide. [Link]

-

ResearchGate. (n.d.). Shono oxidation of N,N-diethylbenzamide[16][17] and α-methoxylation of...[Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. [Link]

-

ResearchGate. (2015). (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. [Link]

-

PubChem. (n.d.). 4-Bromo-N-methylbenzamide. [Link]

- Google Patents. (2013).

-

MDPI. (2021). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). [Link]

-

PubMed. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. [Link]

-

ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]

-

MDPI. (2024). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. [Link]

-

ChemSec. (n.d.). Halogenated compounds - SIN List. [Link]

-

MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. [Link]

-

BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation. [Link]

-

ResearchGate. (n.d.). N , N -Diethylbenzamide. [Link]

-

SpringerLink. (n.d.). Degradation of Haloaromatic Compounds. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). [Link]

-

ResearchGate. (2017). Removal of Intermediate Aromatic Halogenated DBPs by Activated Carbon Adsorption: A New Approach to Controlling Halogenated DBPs in Chlorinated Drinking Water. [Link]

-

ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Sweet Smell of N,N-Diethylbenzamide - Kindle Magazine [kindlemag.in]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 9. sinlist.chemsec.org [sinlist.chemsec.org]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Multifaceted Biological Potential of Bromo-Substituted Benzamides: A Technical Guide

Introduction: The Versatility of the Benzamide Scaffold

Substituted benzamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The introduction of a bromine atom to the benzamide core significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can profoundly impact its biological activity. This guide provides an in-depth exploration of the diverse therapeutic potential of bromo-substituted benzamides, with a focus on their anticancer, antimicrobial, and neuroprotective activities. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss key structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile chemical scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Bromo-substituted benzamides have emerged as a promising class of compounds in the quest for novel anticancer therapeutics. Their mechanisms of action are multifaceted, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key enzymes involved in cancer progression.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Kinases

A primary anticancer mechanism of bromo-substituted benzamides is the induction of apoptosis, a controlled process of cell death that is often dysregulated in cancer. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2][3][4][5] This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2][3][4][5] Bromo-substituted benzamides have been shown to disrupt the delicate balance between these proteins, favoring the pro-apoptotic members.[6] This leads to the release of cytochrome c from the mitochondria into the cytosol.[6] In the cytosol, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and procaspase-9 to form the apoptosome, which in turn activates caspase-9.[2] Activated caspase-9 then initiates a cascade of effector caspases, such as caspase-3, leading to the execution of apoptosis.[2]

Certain bromo-substituted benzamides also exhibit anticancer activity by inhibiting specific protein kinases that are crucial for tumor growth and survival. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that, when overexpressed, can drive the proliferation of non-small cell lung cancer.[7][8][9] Inhibition of FGFR1 by these compounds leads to the suppression of downstream signaling pathways, induction of apoptosis, and cell cycle arrest at the G2 phase.[7][9]

Visualizing the Apoptotic Pathway

Caption: Intrinsic apoptosis pathway induced by bromo-substituted benzamides.

Quantitative Data: Cytotoxicity of Bromo-Substituted Benzamides

The anticancer potency of bromo-substituted benzamides is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |

| C9 (a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) | NCI-H520 | Non-Small Cell Lung Cancer | 1.36 ± 0.27 |

| NCI-H1581 | Non-Small Cell Lung Cancer | 1.25 ± 0.23 | |

| NCI-H226 | Non-Small Cell Lung Cancer | 2.31 ± 0.41 | |

| NCI-H460 | Non-Small Cell Lung Cancer | 2.14 ± 0.36 | |

| NCI-H1703 | Non-Small Cell Lung Cancer | 1.85 ± 0.32 | |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 µg/mL |

| HeLa | Human Cervix Carcinoma | 25.6 µg/mL | |

| HT29 | Human Colon Carcinoma | 25.6 µg/mL |

Note: Data compiled from multiple sources.[7][9][10][11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Bromo-substituted benzamide compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bromo-substituted benzamide compounds for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Bromo-substituted benzamides have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial mechanism of some bromo-substituted benzamides involves the disruption of microbial cell membrane integrity. For instance, certain 6-bromoindolglyoxylamide derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[12] This disruption of the cell membrane leads to the leakage of intracellular components and ultimately cell death. Other potential mechanisms include the inhibition of essential microbial enzymes.

Visualizing the Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data: Antimicrobial Efficacy of Bromo-Substituted Benzamides

The antimicrobial activity of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Test Organism | MIC |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum | 0.3–5.0 mg/mL |

| Sclerotinia sclerotiorum | 0.3–5.0 mg/mL | |

| Saccharomyces cerevisiae | 0.3–5.0 mg/mL | |

| Benzamide derivative (BTC-j) | S. aureus | 12.5 µg/ml |

| B. subtilis | 6.25 µg/ml | |

| E. coli | 3.125 µg/ml | |

| P. aeruginosa | 6.25 µg/ml |

Note: Data compiled from multiple sources.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton broth (or other appropriate growth medium)

-

Bromo-substituted benzamide compounds

-

Spectrophotometer

Procedure:

-

Prepare Compound Dilutions: Perform two-fold serial dilutions of the bromo-substituted benzamide compounds in the growth medium in a 96-well plate.

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculate Plates: Add the bacterial inoculum to each well containing the compound dilutions.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Potential: Safeguarding Neuronal Health

Benzamide derivatives are also being investigated for their potential to protect neurons from damage and degeneration, offering hope for the treatment of neurodegenerative diseases and acute brain injury.

Mechanism of Action: A Multifaceted Approach

The neuroprotective effects of benzamide derivatives appear to be mediated through several mechanisms. One promising target is the sigma-1 receptor, a molecular chaperone involved in cellular stress responses.[15] Benzamide derivatives have been shown to act as agonists of the sigma-1 receptor, which may contribute to their neuroprotective effects.[15] Additionally, some benzamide-hydroxypyridinone hybrids have been developed as multi-targeting agents for Alzheimer's disease, exhibiting potent inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters, and excellent iron chelation properties.[4] The antioxidant properties of benzofuran-2-carboxamide derivatives, which are structurally related to benzamides, also contribute to their neuroprotective effects against excitotoxicity.[16] Furthermore, the inhibition of poly(ADP-ribose) polymerase (PARP) by benzamide has been shown to be neuroprotective against seizure-related brain damage.[17]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay for Neuroprotection

The OGD assay is an in vitro model that mimics the ischemic conditions of a stroke.

Materials:

-

Primary neuronal cultures or organotypic brain slices

-

Glucose-free culture medium

-

Hypoxic chamber (e.g., with 95% N2 and 5% CO2)

-

Bromo-substituted benzamide compounds

-

Cell viability assays (e.g., MTT or LDH assay)

Procedure:

-

Pre-treatment: Treat neuronal cultures with the bromo-substituted benzamide compounds for a specified period.

-

OGD Induction: Replace the normal culture medium with glucose-free medium and place the cultures in a hypoxic chamber for a defined duration to induce ischemic-like injury.

-

Reperfusion: Return the cultures to normal culture medium and normoxic conditions to simulate reperfusion.

-

Assess Viability: After a period of reperfusion, assess neuronal viability using assays such as the MTT or LDH assay to determine the protective effect of the compounds.[18]

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of bromo-substituted benzamides is intricately linked to their chemical structure. The position of the bromine atom on the benzamide ring, as well as the nature of other substituents, can significantly influence their potency and selectivity. For instance, in a series of FGFR1 inhibitors, the presence of a 4-bromo substituent was a key feature of the most active compounds.[7][9][10] Similarly, for antimicrobial activity, substitutions on both the phenyl ring and the amide nitrogen have been shown to be critical for potency.[19]

The future of bromo-substituted benzamides in drug discovery is promising. Further exploration of SAR through the synthesis and screening of diverse chemical libraries will undoubtedly lead to the identification of more potent and selective compounds. A deeper understanding of their molecular targets and mechanisms of action will facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles. The versatility of the bromo-substituted benzamide scaffold ensures its continued relevance in the pursuit of novel treatments for a wide range of human diseases.

References

-

Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

-